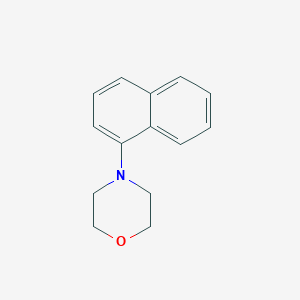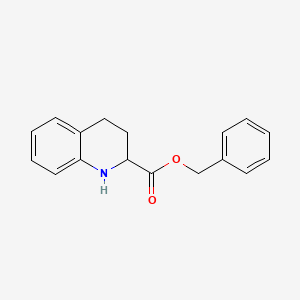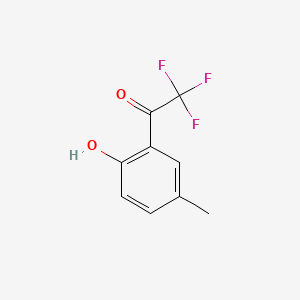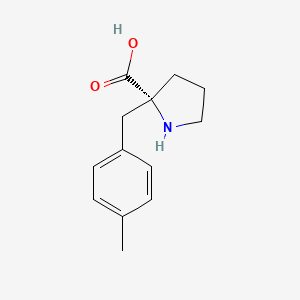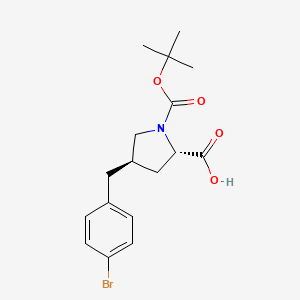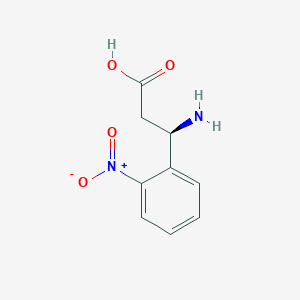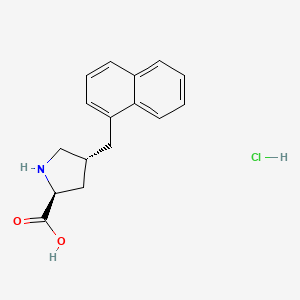![molecular formula C9H23NO4Ti B1598203 2-[双(2-羟乙基)氨基]乙醇;丙-2-醇;钛 CAS No. 74665-17-1](/img/new.no-structure.jpg)
2-[双(2-羟乙基)氨基]乙醇;丙-2-醇;钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a compound that combines the properties of an amino alcohol, an alcohol, and a metal. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of titanium adds unique properties to the compound, making it valuable for specific applications.
科学研究应用
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
生化分析
Biochemical Properties
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in biomolecules . The nature of these interactions involves the binding of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, such as chronic inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with increased inflammation and oxidative stress in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in the metabolism of lipids and carbohydrates . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the reaction of ethylene oxide with ammonia, followed by the addition of propylene oxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as zinc ferrite supported on zirconium dioxide, can enhance the selectivity and yield of the desired product .
化学反应分析
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various alcohols, amines, aldehydes, ketones, and esters. These products have significant applications in different fields, including pharmaceuticals and materials science .
作用机制
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and stability. The titanium component can participate in redox reactions, further expanding the compound’s range of applications .
相似化合物的比较
Similar Compounds
Triethanolamine: Similar in structure but lacks the titanium component.
Diethanolamine: Contains two hydroxyl groups and an amino group but no titanium.
Ethanolamine: Simplest form with one hydroxyl group and one amino group.
Uniqueness
The presence of titanium in 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium makes it unique compared to other similar compounds. This addition imparts unique properties, such as enhanced reactivity and stability, making it valuable for specific applications in catalysis and materials science .
属性
CAS 编号 |
74665-17-1 |
|---|---|
分子式 |
C9H23NO4Ti |
分子量 |
257.15 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
InChI 键 |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
规范 SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


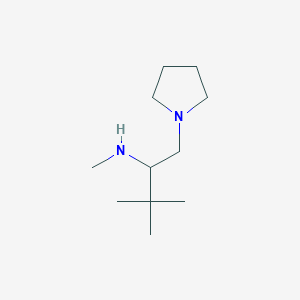
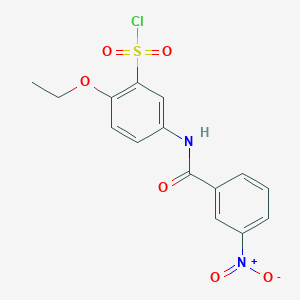
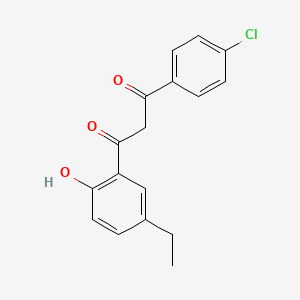
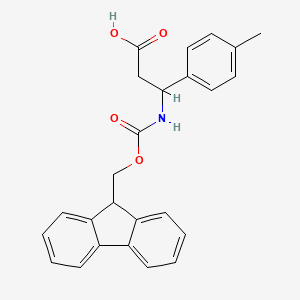
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
